1-[5-Bromo-2-(propan-2-yloxy)phenyl]methanamine
Description
1-[5-Bromo-2-(propan-2-yloxy)phenyl]methanamine is a brominated aromatic compound featuring a methanamine group attached to a phenyl ring substituted with a propan-2-yloxy (isopropoxy) group at the 2-position and a bromine atom at the 5-position. This structure confers unique physicochemical properties, making it a valuable intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting receptors or enzymes. The compound’s molecular formula is C₁₁H₁₆BrNO, with a molecular weight of 266.16 g/mol . Its structural versatility allows for modifications at the amine or ether positions, enabling exploration of structure-activity relationships (SAR) in drug discovery.
Properties
IUPAC Name |
(5-bromo-2-propan-2-yloxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-7(2)13-10-4-3-9(11)5-8(10)6-12/h3-5,7H,6,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIMDKSPYNCVHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Br)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-Bromo-2-(propan-2-yloxy)phenyl]methanamine typically involves the following steps:
Bromination: The starting material, 2-(propan-2-yloxy)phenylmethanamine, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Purification: The brominated product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[5-Bromo-2-(propan-2-yloxy)phenyl]methanamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methanamine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenylmethanamines.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
1-[5-Bromo-2-(propan-2-yloxy)phenyl]methanamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Chemistry: The compound can be employed in the synthesis of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-[5-Bromo-2-(propan-2-yloxy)phenyl]methanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and the isopropoxy group can influence the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Table 1: Key Structural Analogues
Analysis of Substituent Effects
- Ether Group Modifications: Replacement of the propan-2-yloxy group with 2,2-difluoroethoxy () introduces electronegative fluorine atoms, enhancing metabolic stability and altering lipophilicity (logP decreases due to polar F atoms) .
- Amine Group Variations: The unmodified methanamine in the target compound offers a primary amine for hydrogen bonding, while analogues like {5-bromo-2-[2-(diethylamino)ethoxy]phenyl}methanamine () incorporate a tertiary amine in the side chain, increasing solubility in acidic environments (e.g., lysosomal targeting) .
Physicochemical Properties
Table 2: Physicochemical Comparison
| Property | Target Compound | Difluoroethoxy Analogue | Diethylaminoethoxy Analogue |
|---|---|---|---|
| LogP (Predicted) | 2.8 | 2.2 | 1.5 |
| Water Solubility | Low | Moderate | High |
| Hydrogen Bond Donors | 1 (NH₂) | 1 (NH₂) | 1 (NH₂) |
| Hydrogen Bond Acceptors | 3 | 4 (additional F) | 4 (additional O, N) |
- The diethylaminoethoxy analogue exhibits higher water solubility due to its ionizable tertiary amine, making it suitable for formulations requiring enhanced bioavailability .
- The difluoroethoxy analogue ’s lower logP suggests reduced membrane permeability but improved solubility in polar solvents .
Biological Activity
1-[5-Bromo-2-(propan-2-yloxy)phenyl]methanamine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, structure-activity relationships, and relevant case studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a brominated phenyl group with a propan-2-yloxy substituent, which influences its solubility and reactivity. The presence of the amine group is significant for its biological interactions.
| Property | Description |
|---|---|
| Molecular Formula | C12H16BrN |
| Molecular Weight | 271.17 g/mol |
| Solubility | Soluble in organic solvents |
Biological Activity Overview
Research indicates that compounds structurally similar to this compound exhibit significant biological activities, particularly in antimicrobial and anticancer studies. Notably, molecular docking studies suggest that such compounds may interact with neurotransmitter transporters, indicating potential applications in treating mood disorders .
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of related compounds. For instance, derivatives of brominated phenylmethanamines have shown promising results against various microbial strains. The mechanism often involves inhibition of cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro studies. Similar compounds have been shown to induce apoptosis in cancer cell lines through mitochondrial pathways and caspase activation .
Case Studies
- Anticancer Efficacy : A study involving similar brominated compounds indicated that they could significantly inhibit the growth of non-small cell lung cancer (A549) cells. The IC50 values ranged from 0.46 µM to 3.14 µM, demonstrating their potency compared to standard chemotherapy agents .
- Antimicrobial Studies : Research on related compounds revealed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the chemical structure can enhance antibacterial activity .
Structure-Activity Relationship (SAR)
The SAR analysis shows that the position and type of substituents on the phenyl ring significantly influence biological activity:
| Substituent Position | Effect on Activity | Example Compound | IC50 (µM) |
|---|---|---|---|
| Para-bromo | Increased potency | Compound 7 | 3.14 |
| Ortho-methyl | Decreased potency | Compound 16 | 2.14 |
| Hydroxymethyl | Increased potency | Compound 8 | 0.52 |
Molecular Docking Studies
Molecular docking simulations have been conducted to predict the binding affinities of this compound with various targets such as serotonin and norepinephrine transporters. These studies indicate a favorable interaction profile, suggesting potential applications in treating mood disorders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
